

Introduction: The Significance of Substituted Pyrazoles

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Compound of Interest

Compound Name: 4-Iodo-1-phenyl-1H-pyrazole

Cat. No.: B3023569

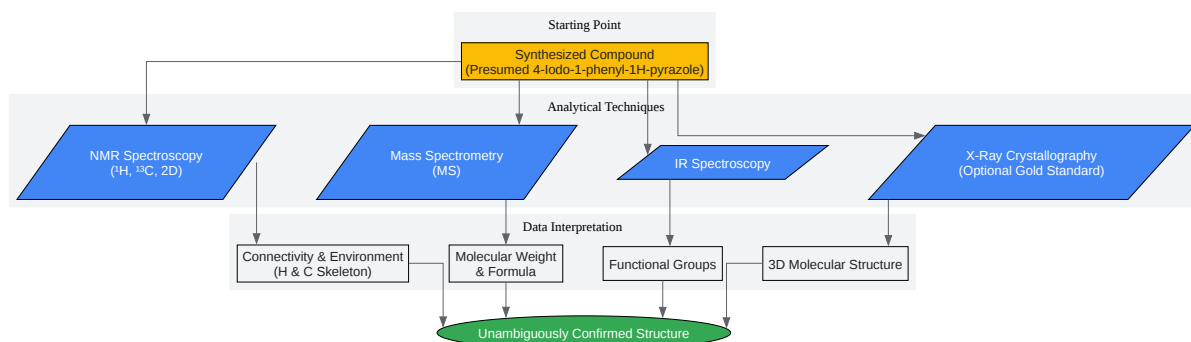
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Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.^[1] The specific compound, **4-iodo-1-phenyl-1H-pyrazole**, serves as a crucial synthetic intermediate. The presence of the iodo-group at the C4 position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.^[2]

Given its role as a versatile building block, the unambiguous confirmation of its structure is paramount to ensure the validity of subsequent synthetic steps and the purity of final compounds. This guide outlines a multi-technique approach to its structural elucidation.

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is not a linear process but a convergent one, where data from multiple independent analytical techniques are used to build an irrefutable case. The workflow below illustrates the synergistic relationship between different spectroscopic and analytical methods.



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Caption: Overall workflow for the structure elucidation of **4-iodo-1-phenyl-1H-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] For **4-iodo-1-phenyl-1H-pyrazole**, a combination of ¹H and ¹³C NMR, supplemented by 2D techniques, provides definitive evidence of its structure.

N1 N2 C3 C4 C5 I C1' C2' C3' C4' C5' C6' H3 H5 H2'/H6' H3'/H5' H4'

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Caption: Structure of **4-iodo-1-phenyl-1H-pyrazole** with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, or if peak overlap occurs, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The chemical shifts observed are relative to a tetramethylsilane (TMS) internal standard, which is set to 0 ppm.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum should exhibit signals corresponding to seven protons in total. The absence of a broad, exchangeable signal typical of an N-H proton is the first key indicator that the pyrazole nitrogen is substituted.^{[4][5]}

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.85	Singlet	1H	H5	Deshielded by the adjacent N1 and the aromatic current of the phenyl ring. Appears as a singlet as its only adjacent proton (H4) is substituted by iodine.
~ 7.70	Singlet	1H	H3	Slightly less deshielded than H5. Also a singlet due to the iodine at C4.
~ 7.65	Doublet of doublets (or multiplet)	2H	H2'/H6' (ortho)	These protons are closest to the pyrazole ring and are deshielded. They are coupled to the meta protons (H3'/H5').
~ 7.45	Triplet (or multiplet)	2H	H3'/H5' (meta)	Coupled to both ortho and para protons.
~ 7.30	Triplet (or multiplet)	1H	H4' (para)	The most shielded of the phenyl protons, coupled to the

two meta
protons.

¹³C NMR Spectroscopy

Self-Validating Protocol: A standard proton-decoupled ¹³C NMR experiment will reveal all unique carbon environments. To validate the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be run. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons (including C-I) are absent. This confirms the number of protons attached to each carbon.

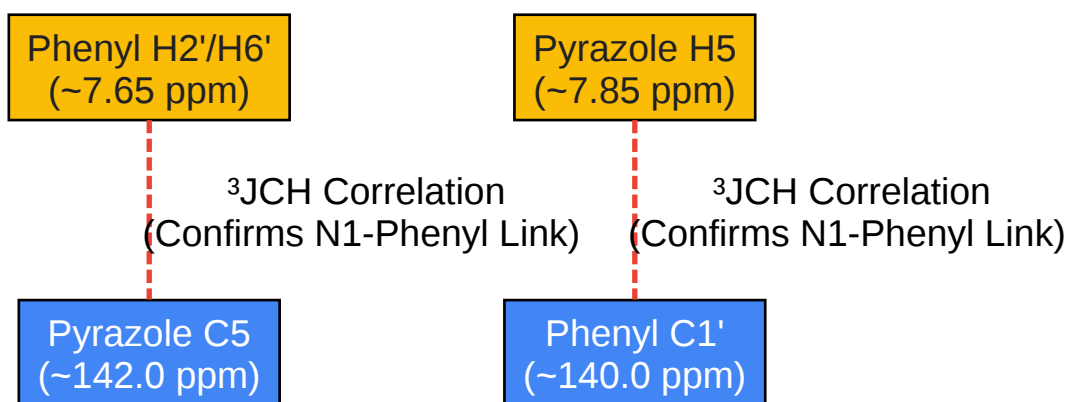
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃): The spectrum will show eight distinct carbon signals.

Predicted Chemical Shift (δ , ppm)	DEPT-135	Assignment	Rationale
~ 142.0	Positive	C5	Deshielded due to attachment to two nitrogen atoms.
~ 140.0	Quaternary	C1'	Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen.
~ 132.5	Positive	C3	Less deshielded than C5.
~ 129.5	Positive	C3'/C5' (meta)	Typical chemical shift for aromatic CH carbons.
~ 128.0	Positive	C4' (para)	The carbon directly attached to the heavy iodine atom experiences significant shielding due to the "heavy atom effect". This unusually upfield shift for a heterocyclic carbon is a hallmark of the C-I bond.
~ 120.0	Positive	C2'/C6' (ortho)	
~ 65.0	Quaternary	C4	

2D NMR for Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide definitive proof of connectivity. HMBC shows correlations between protons and carbons that are separated by two or three bonds.

Key Expected HMBC Correlations: A crucial correlation would be observed between the ortho protons of the phenyl ring (H2'/H6' at ~7.65 ppm) and the C5 carbon of the pyrazole ring (~142.0 ppm). This 3J -coupling correlation irrefutably proves that the phenyl ring is attached to the N1 position of the pyrazole.



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Caption: Key HMBC correlations confirming the N1-phenyl connectivity.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity.

Experimental Protocol (Electron Ionization - EI):

- A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane).
- The solution is injected into the mass spectrometer.
- In the EI source, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.
- The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Mass Spectrum:

- Molecular Formula: $C_9H_7IN_2$
- Exact Mass: 269.9654 g/mol
- Molecular Ion Peak (M^+): A strong peak should be observed at $m/z = 270$.
- Key Fragmentation Patterns: The analysis of fragmentation can further support the structure. Expected fragments include:
 - $[M - I]^+$: A peak at $m/z = 143$, corresponding to the loss of the iodine atom. This is often a very prominent peak.
 - $[C_6H_5]^+$: A peak at $m/z = 77$, corresponding to the phenyl cation.

The presence of the molecular ion peak at the correct m/z value provides strong evidence for the elemental composition, especially when combined with data from elemental analysis.^[6]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.^{[7][8]}

Experimental Protocol (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.
- Record a background spectrum.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact.
- Record the sample spectrum.

Expected IR Absorption Bands:

Frequency Range (cm ⁻¹)	Vibration Type	Assignment	Significance
3100 - 3000	C-H Stretch	Aromatic (Phenyl & Pyrazole)	Confirms the presence of aromatic C-H bonds.
~1600, ~1500, ~1450	C=C Stretch	Aromatic Ring	Characteristic absorptions for the phenyl group.
~1550 - 1480	C=N Stretch	Pyrazole Ring	Confirms the heterocyclic ring structure. [6]
Absence of 3500-3200	N-H Stretch	-	Crucial evidence confirming the absence of an N-H bond, indicating N1-substitution. [4]
Below 800	C-H Bending	Out-of-plane bending	Can give clues about the substitution pattern on the phenyl ring.

X-ray Crystallography: The Definitive Structure

For an unequivocal, three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[\[9\]](#)

Methodology Rationale: This technique is contingent on the ability to grow a high-quality single crystal of the compound. Slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/hexane) is a common method for crystal growth. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and the overall conformation of the molecule. This method leaves no ambiguity about the atom connectivity and isomeric form.[\[4\]](#)[\[10\]](#)

Conclusion

The structural elucidation of **4-iodo-1-phenyl-1H-pyrazole** is achieved through a synergistic application of modern analytical techniques. ^1H and ^{13}C NMR establish the carbon-hydrogen framework and atom connectivity, with 2D NMR providing definitive proof of the N-phenyl linkage. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy identifies key functional groups and, critically, confirms the absence of an N-H bond. While these spectroscopic methods together provide an overwhelming case, X-ray crystallography can serve as the ultimate confirmation. This rigorous, multi-faceted approach ensures the identity and purity of this important synthetic building block, underpinning the integrity of subsequent research and development efforts.

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